molecular formula C13H12N2O3S B11679807 N'-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide

N'-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11679807
M. Wt: 276.31 g/mol
InChI Key: HPGLLVNNMOYDCM-RIYZIHGNSA-N
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Description

N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit the activity of certain enzymes, thereby affecting cellular metabolism .

Comparison with Similar Compounds

N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide can be compared with other Schiff bases such as:

The uniqueness of N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide lies in its thiophene ring, which can enhance its electronic properties and potentially increase its biological activity.

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O3S/c1-18-11-5-4-9(7-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+

InChI Key

HPGLLVNNMOYDCM-RIYZIHGNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)O

Origin of Product

United States

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